(1R,2S)-1-Amino-2-hydroxycyclopentane-1-carboxylic acid
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Overview
Description
(1R,2S)-1-Amino-2-hydroxycyclopentane-1-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a cyclopentane ring substituted with a carboxylic acid group, an amino group, and a hydroxyl group. The specific stereochemistry of the compound is denoted by (1R,2S), indicating the spatial arrangement of the substituents around the cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-2-hydroxycyclopentane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the carboxylic acid, amino, and hydroxyl groups.
Introduction of Carboxylic Acid Group: Cyclopentanone is first converted to cyclopentanecarboxylic acid through a carboxylation reaction using carbon dioxide and a suitable base.
Amino Group Addition: The carboxylic acid derivative is then subjected to an amination reaction, introducing the amino group at the desired position.
Hydroxyl Group Addition: Finally, the hydroxyl group is introduced through a hydroxylation reaction, completing the synthesis of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-2-hydroxycyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1R,2S)-1-Amino-2-hydroxycyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-2-hydroxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1R,2R)-(9CI): Similar structure but different stereochemistry.
Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1S,2S)-(9CI): Another stereoisomer with distinct properties.
Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1S,2R)-(9CI): Different stereochemistry affecting its reactivity and applications.
Uniqueness
(1R,2S)-1-Amino-2-hydroxycyclopentane-1-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties
Properties
CAS No. |
197247-90-8 |
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Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(1R,2S)-1-amino-2-hydroxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c7-6(5(9)10)3-1-2-4(6)8/h4,8H,1-3,7H2,(H,9,10)/t4-,6+/m0/s1 |
InChI Key |
HGIWJIYAECWSED-UJURSFKZSA-N |
SMILES |
C1CC(C(C1)(C(=O)O)N)O |
Isomeric SMILES |
C1C[C@@H]([C@](C1)(C(=O)O)N)O |
Canonical SMILES |
C1CC(C(C1)(C(=O)O)N)O |
Synonyms |
Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1R,2S)- (9CI) |
Origin of Product |
United States |
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